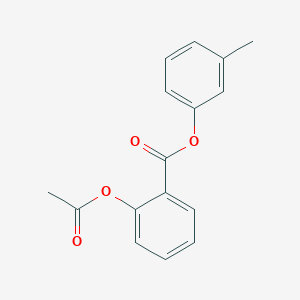

3-methylphenyl 2-(acetyloxy)benzoate

Description

The exact mass of the compound this compound is 270.08920892 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methylphenyl) 2-acetyloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11-6-5-7-13(10-11)20-16(18)14-8-3-4-9-15(14)19-12(2)17/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTROBOABJUUAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methylphenyl 2-(acetyloxy)benzoate, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves esterification between 3-methylphenol and 2-(acetyloxy)benzoic acid derivatives. Key steps include activating the carboxylic acid (e.g., using DIPEA as a base) and coupling under anhydrous conditions. Optimizing temperature (e.g., 40–45°C) and stoichiometric ratios (1.1–1.5 equiv. of reagents) improves yields. Purification via column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc gradients) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine multiple spectroscopic techniques:

- ¹H/¹³C NMR to confirm proton environments and ester linkage integrity (e.g., δ ~3.7 ppm for methoxy groups) .

- HPLC-MS to assess purity and molecular ion peaks .

- Melting point analysis to compare with literature values (e.g., 79–82°C for analogous esters) .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR spectroscopy resolves aromatic proton splitting patterns and acetyloxy group signals .

- FT-IR confirms ester C=O stretches (~1720 cm⁻¹) and acetyl C-O bonds .

- High-resolution mass spectrometry (HRMS) validates molecular formula accuracy .

Advanced Research Questions

Q. How can conflicting data regarding the reactivity of the acetyloxy group in different solvent systems be resolved?

- Methodological Answer : Conduct solvent-polarity studies (e.g., DMSO vs. THF) to evaluate nucleophilic substitution rates. Use kinetic monitoring via UV-Vis spectroscopy or HPLC to track reaction progress. Computational modeling (e.g., DFT ) can predict solvent effects on transition states, reconciling discrepancies in reported reactivities .

Q. What strategies are effective in mitigating byproduct formation during the esterification steps of this compound?

- Methodological Answer :

- Protecting group chemistry : Temporarily block reactive sites (e.g., phenolic -OH) to prevent side reactions .

- Low-temperature coupling (-35°C) minimizes undesired acyl transfers .

- Iterative chromatography : Re-purify mixed fractions using gradient elution (e.g., 1–20% EtOAc in CH₂Cl₂) .

Q. How do computational methods like DFT aid in predicting the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, acetyloxy groups may exhibit higher electrophilicity in polar solvents, guiding reaction optimization. DFT also models thermal stability by simulating bond dissociation energies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar benzoate derivatives?

- Methodological Answer :

- Dose-response assays : Standardize testing concentrations (e.g., µM to mM ranges) to compare potency .

- Structural-activity relationship (SAR) studies : Modify substituents (e.g., fluoro vs. methyl groups) to isolate contributing factors .

- Meta-analysis : Aggregate data from multiple studies to identify trends, accounting for variability in assay conditions .

Tables for Key Data

| Property | Typical Value | Method | Reference |

|---|---|---|---|

| Melting Point | 79–82°C (analogous compounds) | Differential Scanning Calorimetry | |

| NMR Chemical Shift (Acetyl) | δ 2.1–2.3 ppm (singlet) | ¹H NMR (200–400 MHz) | |

| HPLC Retention Time | ~12.5 min (C18 column, 70:30 MeOH:H₂O) | Reverse-phase HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.